molecular formula C5H7N B7803206 (E)-2-Methyl-2-butenenitrile CAS No. 30574-97-1

(E)-2-Methyl-2-butenenitrile

Cat. No.: B7803206
CAS No.: 30574-97-1
M. Wt: 81.12 g/mol
InChI Key: IHXNSHZBFXGOJM-HWKANZROSA-N
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Description

Significance as an Unsaturated Nitrile in Organic Synthesis

The presence of both a double bond and a nitrile functional group within the same molecule makes (E)-2-methyl-2-butenenitrile a highly reactive and versatile building block in organic chemistry. cymitquimica.com The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines. The carbon-carbon double bond, being part of an α,β-unsaturated system, is susceptible to nucleophilic addition reactions.

This dual reactivity allows for its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai For instance, it is a precursor in the production of various polymers and resins. The synthesis of this compound itself is often achieved through the isomerization of 2-methyl-3-butenenitrile (B95465), a byproduct of the industrial hydrocyanation of butadiene. google.comresearchgate.net

Stereoisomerism and its Implications for Chemical Reactivity and Synthetic Strategies

This compound has a geometric isomer, (Z)-2-methyl-2-butenenitrile. The "E" and "Z" notation describes the arrangement of substituents around the carbon-carbon double bond. In the (E)-isomer, the methyl group and the ethyl group are on opposite sides of the double bond, whereas in the (Z)-isomer, they are on the same side. This difference in spatial arrangement, known as stereoisomerism, has profound implications for the chemical and physical properties of the molecule, as well as its reactivity.

The separation of the (E) and (Z) isomers can be challenging due to their similar boiling points and chemical properties. google.com However, specific synthetic strategies have been developed that are highly selective for one isomer over the other. A notable example is the use of enzyme-catalyzed reactions. Research has demonstrated that certain enzymes, such as nitrilases from Acidovorax facilis 72W, can selectively hydrolyze the (E)-isomer to (E)-2-methyl-2-butenoic acid, leaving the (Z)-isomer unreacted. google.comresearchgate.net This high degree of regioselectivity and stereoselectivity offers a powerful tool for obtaining isomerically pure compounds, which is often a critical requirement in the synthesis of complex molecules like pharmaceuticals. researchgate.net

The distinct reactivity of each stereoisomer underscores the importance of stereochemistry in chemical synthesis. The ability to control and selectively transform one isomer in the presence of the other opens up efficient pathways to a variety of valuable chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methylbut-2-enenitrile
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InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3/b5-3+
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InChI Key

IHXNSHZBFXGOJM-HWKANZROSA-N
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Canonical SMILES

CC=C(C)C#N
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Isomeric SMILES

C/C=C(\C)/C#N
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Molecular Formula

C5H7N
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Record name 2-METHYL-2-BUTENENITRILE
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DSSTOX Substance ID

DTXSID7027964
Record name 2-Butenenitrile, 2-methyl-, (2E)-
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Molecular Weight

81.12 g/mol
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Physical Description

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992)
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Flash Point

less than 67 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992)
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CAS No.

4403-61-6, 30574-97-1
Record name 2-METHYL-2-BUTENENITRILE
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Record name (2E)-2-Methyl-2-butenenitrile
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Record name Methyl-2-butenenitrile, 2E-
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Synthetic Methodologies and Chemical Preparation

Isomerization Reactions for (E)-2-Methyl-2-butenenitrile Production

Isomerization reactions represent a direct and efficient pathway to obtain this compound. These processes typically involve the rearrangement of the double bond within the butenenitrile framework.

In industrial settings, the isomerization of mixtures containing various alkene-nitriles is a common practice. This approach is economically viable as it utilizes streams from other chemical processes.

Nickel(0) complexes, particularly those with phosphine (B1218219) ligands, are effective catalysts for the isomerization of unsaturated nitriles. The catalytic isomerization of 2-methyl-3-butenenitrile (B95465) has been demonstrated using Ni(0) with N-heterocyclic carbene (NHC) ligands. This system can achieve a total conversion of the substrate into a mixture of (E)- and (Z)-isomers of 2-methyl-2-butenenitrile. The reaction proceeds efficiently at room temperature and can be completed within 15 minutes. The use of bulky aromatic substituents on the nitrogen atoms of the NHC ligands has been shown to be particularly effective.

The design of the phosphine ligand is crucial for the efficiency and selectivity of the nickel-catalyzed isomerization. Various phosphine and phosphonite ligands have been investigated to optimize the reaction, with ligand structure significantly influencing the catalytic activity.

Catalyst SystemSubstrateProduct(s)Key Findings
Ni(0) with N-heterocyclic carbene (NHC) ligands2-Methyl-3-butenenitrile(E)- and (Z)-2-Methyl-2-butenenitrileTotal conversion at room temperature in 15 minutes. Bulky aromatic substituents on NHC ligands enhance reactivity.
Nickel diphosphine complexes2-Methyl-3-butenenitrile(E)- and (Z)-2-Methyl-2-butenenitrile and 3-Pentenenitrile (B94367)Ligand structure is critical for catalytic performance and selectivity.

An alternative approach to nickel-based catalysts involves the use of calcium-containing inorganic bases. A patented method describes the direct isomerization of an alkene-nitrile mixed liquid, containing 2-methyl-3-butenenitrile and 3-pentenenitrile, by adding a calcium-containing inorganic base. This process generates a product mixture that includes 2-methyl-2-butenenitrile. This method offers a potentially more cost-effective and environmentally friendly alternative to transition metal catalysts.

The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound. For nickel-catalyzed systems, the choice of phosphine ligand is a key parameter. Steric and electronic properties of the ligand can influence the reaction rate and the isomeric ratio of the products. Temperature and reaction time are also important variables that need to be controlled to achieve the desired outcome. For base-catalyzed systems, the concentration of the base, temperature, and reaction time are the primary factors to be optimized.

ParameterEffect on Nickel-Catalyzed IsomerizationEffect on Base-Catalyzed Isomerization
Catalyst/Base ConcentrationHigher catalyst loading can increase reaction rate but may also lead to side reactions.Optimal concentration is needed to ensure efficient isomerization without promoting side reactions.
TemperatureCan influence reaction rate and selectivity; higher temperatures may lead to decomposition.Higher temperatures generally increase the reaction rate.
Reaction TimeNeeds to be optimized to achieve high conversion without product degradation.Sufficient time is required for the reaction to reach equilibrium or completion.
Ligand Structure (for Ni)Crucial for catalyst activity and selectivity towards the desired isomer.Not applicable.

The isomerization of 2-methyl-3-butenenitrile is a well-studied and direct route to this compound. This starting material is a readily available byproduct from the industrial production of adiponitrile, making this synthetic route economically attractive. The isomerization involves the migration of the double bond from the γ,δ-position to the α,β-position relative to the nitrile group. This reaction is typically catalyzed by transition metal complexes, with nickel-based systems being the most extensively researched.

Direct Isomerization of Alkene-Nitrile Mixed Liquids

General Synthetic Routes to α,β-Unsaturated Nitriles

Beyond the specific isomerization reactions for this compound, there are several general synthetic methods for the preparation of α,β-unsaturated nitriles. These routes offer versatility for synthesizing a wide range of related compounds.

One of the most common methods for synthesizing α,β-unsaturated nitriles is the Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction . In the HWE reaction, a phosphonate (B1237965) carbanion, typically derived from diethyl (cyanomethyl)phosphonate, reacts with an aldehyde or ketone to form the α,β-unsaturated nitrile. This method is known for its high stereoselectivity, often favoring the formation of the (E)-isomer.

Another significant route is the hydrocyanation of alkynes . This reaction involves the addition of hydrogen cyanide across the triple bond of an alkyne. The process is often catalyzed by transition metal complexes, such as those of nickel or palladium. The regioselectivity of the addition can be controlled to yield the desired α,β-unsaturated nitrile.

Finally, the dehydrogenation of saturated nitriles presents a direct method for introducing a double bond into the alkyl chain. This transformation can be achieved using various catalytic systems, often at elevated temperatures. This method is advantageous as it starts from readily available saturated nitriles.

Synthetic RouteDescriptionAdvantagesDisadvantages
Horner-Wadsworth-Emmons ReactionReaction of a cyanomethylphosphonate carbanion with an aldehyde or ketone.High (E)-stereoselectivity, mild reaction conditions.Requires preparation of the phosphonate reagent.
Hydrocyanation of AlkynesAddition of HCN across a carbon-carbon triple bond, often catalyzed by transition metals.Direct formation of the α,β-unsaturated nitrile.Use of toxic HCN, potential for regioselectivity issues.
Dehydrogenation of Saturated NitrilesCatalytic removal of hydrogen from a saturated nitrile to form a double bond.Starts from readily available materials.Often requires high temperatures, potential for side reactions.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involving carbonyl compounds are a fundamental approach to the formation of carbon-carbon double bonds, a key structural feature of this compound. These methods typically involve the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation Variants

The Knoevenagel condensation is a versatile method for the synthesis of α,β-unsaturated nitriles. bhu.ac.in This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. iosrjournals.org While direct synthesis of this compound via a classical Knoevenagel condensation of acetaldehyde (B116499) with a suitable propanenitrile derivative is plausible, modern variations of this reaction offer more sophisticated approaches.

One such advanced variant is a one-pot sequential hydroformylation/Knoevenagel reaction. acs.org This method can transform α-olefins into more complex α,β-unsaturated nitriles. acs.org Although not specifically demonstrated for this compound, this strategy highlights the potential for creating such structures from simple precursors. The process involves the initial hydroformylation of an alkene to generate an aldehyde in situ, which then undergoes a Knoevenagel condensation. acs.org

The choice of catalyst is crucial in Knoevenagel condensations. Triphenylphosphine has been shown to be an effective catalyst for the mild, solvent-free condensation of aldehydes with ethyl cyanoacetate or malononitrile, yielding products with (E)-geometry in excellent yields. organic-chemistry.org The reaction conditions for Knoevenagel condensations can be optimized for various substrates, as shown in the table below.

Table 1: Illustrative Conditions for Knoevenagel Condensation Variants

Aldehyde/Ketone Active Methylene Compound Catalyst/Base Solvent Temperature (°C) Yield (%)
Aromatic Aldehydes Malononitrile Triphenylphosphine Solvent-free Room Temp. 90-98
Aliphatic Aldehydes Ethyl Cyanoacetate Triphenylphosphine Solvent-free 60 85-95
Direct Synthesis using Mild Bases and Promoters (e.g., Potassium Hydroxide (B78521), Potassium Carbonate, Potassium Trimethylsilanolate)

A significant route to 2-Methyl-2-butenenitrile is through the isomerization of its isomers, such as 2-methyl-3-butenenitrile. This transformation can be effectively catalyzed by mild inorganic bases. A patented method describes the direct isomerization of a mixed liquid of alkenenitriles containing 2-methyl-3-butenenitrile and 3-pentenenitrile to produce 2-methyl-2-butenenitrile. google.com This process utilizes a calcium-containing inorganic base as a catalyst, achieving high conversion rates and selectivity. google.com

Potassium carbonate is another mild base that is widely used in organic synthesis, including in condensation reactions that can lead to unsaturated nitriles. While specific data for the direct synthesis of this compound using potassium hydroxide or potassium carbonate is not extensively detailed in the available research, their general efficacy as basic catalysts in similar transformations is well-established.

A recent study has also highlighted the use of potassium trimethylsilanolate as a mild base for the synthesis of E-configured vinyl nitriles from aldehydes and acetonitrile (B52724) at room temperature, suggesting a plausible, though not explicitly demonstrated, route to the target compound. researchgate.net

Table 2: Isomerization of 2-Methyl-3-butenenitrile using a Mild Base

Catalyst Substrate Molar Ratio (Catalyst:Substrate) Temperature (°C) Reaction Time (h) Conversion/Selectivity (%)

Olefination Reactions for Nitrile Synthesis

Olefination reactions provide a direct method for the construction of the carbon-carbon double bond in this compound, starting from a carbonyl compound and a reagent that introduces the nitrile-containing fragment.

Olefination of Aldehydes with Diazoacetonitrile

A novel approach for the synthesis of alkenyl nitriles is the olefination of aldehydes with diazoacetonitrile, catalyzed by iron(II) phthalocyanine. researchgate.net This method allows for the efficient transformation of a variety of aldehydes into their corresponding α,β-unsaturated nitriles with high yields. researchgate.net The reaction proceeds in the presence of triphenylphosphine. researchgate.net

For the synthesis of this compound, this reaction would involve the olefination of acetaldehyde. The general procedure for this catalytic olefination is provided in the table below. This method is noted for its high yields and suitability for gram-scale preparations. researchgate.net

Table 3: General Conditions for Iron(II) Phthalocyanine-Catalyzed Olefination

Aldehyde Reagent Catalyst Additive Solvent Temperature (°C) Time (h) Yield (%)

Vinyl Cyanation via Nickel-Catalyzed Reductive Coupling

Nickel-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of vinyl nitriles can be achieved through the reductive coupling of vinyl halides with a cyanide source.

This methodology can be applied to the synthesis of this compound by reacting a suitable (E)-2-halo-2-butene with a cyanide donor in the presence of a nickel catalyst. Research has demonstrated the nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide as a commercially available and cost-effective cyanation reagent. mdpi.com This protocol is characterized by its operational simplicity and mild reaction conditions. mdpi.com

The general mechanism for such reactions involves the oxidative addition of the vinyl halide to a low-valent nickel species, followed by reaction with the cyanide source and reductive elimination to yield the vinyl nitrile product. The choice of ligand for the nickel catalyst is critical for achieving high efficiency and selectivity.

Table 4: Representative Conditions for Nickel-Catalyzed Reductive Cyanation

Substrate Cyanide Source Catalyst Reductant Solvent Temperature (°C)

Regioselective Hydrocyanation of Allenes

Hydrocyanation, the addition of hydrogen cyanide across a double or triple bond, is a significant industrial process for the synthesis of nitriles. The regioselectivity of this reaction is a key challenge, particularly with unsymmetrical substrates.

The industrial production of precursors to 2-methyl-2-butenenitrile involves the nickel-catalyzed hydrocyanation of butadiene. uu.nlacs.org This reaction typically yields a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile. uu.nlacs.org The 2-methyl-3-butenenitrile can then be isomerized to the desired 2-methyl-2-butenenitrile. researchgate.net

More recent research has focused on the highly regioselective hydrocyanation of allenes. A method utilizing a copper-catalyzed hydroalumination of allenes followed by cyanation with p-toluenesulfonyl cyanide has been developed for the synthesis of β,γ-unsaturated nitriles. beilstein-journals.orgnih.gov While this produces a different isomer, the principles of achieving high regioselectivity in hydrocyanation are relevant. This two-step, one-pot process demonstrates excellent control over the position of the nitrile group addition. beilstein-journals.orgnih.gov

Table 5: Conditions for Copper-Catalyzed Formal Hydrocyanation of Allenes

Substrate Hydride Source Cyanide Source Catalyst Solvent Temperature (°C) Yield (%) Regioselectivity

Alkylation Strategies for Unsaturated Nitrile Synthesis

Alkylation reactions represent a classical and versatile approach to constructing the carbon framework of unsaturated nitriles. These methods often involve the formation of a nucleophilic carbanion, which then reacts with an electrophilic alkylating agent.

A notable strategy for the synthesis of substituted butenenitriles involves the α-alkylation of α,β-unsaturated aldehyde N,N-dimethylhydrazones, which proceeds with a concomitant migration of the double bond. oup.com This method provides a route to β,γ-unsaturated nitriles, which can be subsequently isomerized to their more stable α,β-unsaturated counterparts.

The process begins with the formation of the N,N-dimethylhydrazone from an α,β-unsaturated aldehyde, such as 2-methyl-2-butenal. oup.com This hydrazone is then treated with a strong base, typically lithium diisopropylamide (LDA), at low temperatures to generate a resonance-stabilized aza-enolate by abstraction of a γ-proton. oup.com This nucleophilic species then reacts regioselectively at the α-position with an alkyl halide. oup.com Subsequent hydrolysis of the resulting alkylated hydrazone would yield the corresponding β,γ-unsaturated aldehyde, which can then be converted to the nitrile.

A key aspect of this reaction is the migration of the double bond from the α,β-position to the β,γ-position during the alkylation step. oup.com This transformation is a powerful tool for introducing functionality at the α-position of an unsaturated system while simultaneously shifting the position of the unsaturation.

Step Reagents and Conditions Intermediate/Product Typical Yield
1. Hydrazone Formation2-Methyl-2-butenal, N,N-dimethylhydrazine2-Methyl-2-butenal N,N-dimethylhydrazone81% oup.com
2. Alkylation1. LDA, THF, low temp. 2. Alkyl halide (e.g., benzyl (B1604629) bromide)2-Benzyl-2-methyl-3-butenal N,N-dimethylhydrazone-
3. HydrolysisAqueous workup2-Benzyl-2-methyl-3-butenal-

Industrial Scale Production Methods for this compound

On an industrial scale, this compound is primarily produced through the isomerization of 2-methyl-3-butenenitrile. researchgate.netresearchgate.net This starting material is a readily available byproduct of the large-scale synthesis of adiponitrile, a key precursor to nylon 6,6. google.com The isomerization can be effectively catalyzed by both transition metal complexes and inorganic bases.

The isomerization of 2-methyl-3-butenenitrile can lead to a mixture of (E)- and (Z)-2-methyl-2-butenenitrile, as well as other isomeric pentenenitriles. The control of reaction conditions and the choice of catalyst are therefore crucial for maximizing the yield and selectivity of the desired (E)-isomer.

Nickel-Catalyzed Isomerization

Nickel(0) complexes, particularly those with phosphine or N-heterocyclic carbene (NHC) ligands, are widely used as catalysts for the isomerization of unsaturated nitriles. researchgate.net These catalytic systems can operate under relatively mild conditions and exhibit high efficiency. The mechanism of this isomerization can proceed through either a C-H or a C-CN bond activation pathway, with the ligand environment around the nickel center playing a critical role in determining the selectivity. researchgate.netresearchgate.net For the formation of 2-methyl-2-butenenitrile, a C-H activation pathway is favored. researchgate.net

Catalyst System Ligand Type Typical Reaction Temperature Key Outcome
Ni(0) complexPhosphine (e.g., TRIPHOS)100 °CYields a mixture of (Z)- and this compound and 3-pentenenitrile. researchgate.net
Ni(0) complexN-Heterocyclic Carbene (NHC)Room TemperatureHigh conversion to a mixture of (E)- and (Z)-2-methyl-2-butenenitrile. researchgate.net

Base-Catalyzed Isomerization

An alternative industrial approach involves the use of inorganic bases as catalysts. A patented process describes the use of calcium-containing inorganic bases, such as calcium hydroxide, for the direct isomerization of a mixed stream of unsaturated nitriles containing 2-methyl-3-butenenitrile. google.com This method is advantageous due to the low cost and ready availability of the catalyst, as well as the high conversion rates and selectivities that can be achieved. google.com The process is typically carried out at elevated temperatures and pressures. google.com

Parameter Condition
Catalyst Calcium-containing inorganic base (e.g., Calcium hydroxide) google.com
Substrate Alkene-nitrile mixture containing 2-methyl-3-butenenitrile google.com
Reaction Temperature 120 - 160 °C google.com
Reaction Pressure 0.1 - 0.2 MPa google.com
Reaction Time 6 - 12 hours google.com
Conversion Rate > 95% google.com
Selectivity > 95% google.com

Biocatalytic Synthesis Approaches

Enzymatic Transformation of Alcohols to Nitriles

The direct enzymatic conversion of alcohols to nitriles represents an elegant and atom-economical approach. This transformation typically involves a cascade of oxidation steps, often catalyzed by a single promiscuous enzyme.

Galactose oxidase (GOase) is a copper-dependent enzyme that naturally catalyzes the oxidation of primary alcohols to aldehydes. Recent research has revealed a promiscuous activity of GOase, enabling the one-pot conversion of certain alcohols to their corresponding nitriles in the presence of ammonia (B1221849) and oxygen (from air). This reaction proceeds through an initial oxidation of the alcohol to an aldehyde, followed by in-situ imine formation with ammonia, and a subsequent enzymatic oxidation to the nitrile.

While the direct biocatalytic synthesis of (E)-2-Methyl-2-butenenitrile from (E)-2-methyl-2-buten-1-ol using galactose oxidase has not been explicitly detailed in the literature, the known substrate scope of GOase suggests its potential applicability. The enzyme is known to act on allylic alcohols such as cinnamyl alcohol, which shares structural similarities with (E)-2-methyl-2-buten-1-ol. The reaction conditions are generally mild, typically occurring in an ammonium (B1175870) buffer at ambient temperature and pressure.

Table 1: Representative Substrate Scope of Galactose Oxidase for the Synthesis of Nitriles from Alcohols

Substrate (Alcohol)Product (Nitrile)
Benzyl (B1604629) alcoholBenzonitrile
Cinnamyl alcoholCinnamonitrile
4-Pyridylmethanol4-Cyanopyridine
3-Pyridylmethanol3-Cyanopyridine

This table illustrates the types of alcohols successfully converted to nitriles by galactose oxidase, suggesting the potential for similar unsaturated alcohols.

A significant driver for the development of biocatalytic routes to nitriles is the avoidance of highly toxic cyanide reagents, which are commonly used in traditional chemical synthesis methods like the Sandmeyer and Rosenmund-von Braun reactions. Enzymatic methods, such as the one employing galactose oxidase, utilize benign nitrogen sources like ammonia and operate under mild, aqueous conditions, thereby constituting a greener and safer synthetic alternative. These cyanide-free strategies are not only environmentally advantageous but also reduce the costs and hazards associated with handling and disposal of toxic waste.

Enzymatic Dehydration of Aldoximes for Nitrile Formation

A more established and broadly applicable biocatalytic route to nitriles involves the dehydration of aldoximes, catalyzed by a class of enzymes known as aldoxime dehydratases.

Aldoxime dehydratases (Oxds) are heme-containing enzymes that catalyze the dehydration of aldoximes (R-CH=NOH) to the corresponding nitriles (R-C≡N) with water as the sole byproduct. This reaction is highly efficient and proceeds under mild aqueous conditions. The catalytic mechanism involves the binding of the aldoxime to the heme iron, followed by an acid-base catalyzed elimination of water.

The synthesis of this compound via this method would start with the corresponding aldoxime, 2-methyl-2-butenal oxime. This precursor can be readily synthesized from the aldehyde, (E)-2-methyl-2-butenal, and hydroxylamine. The subsequent enzymatic dehydration would yield the target nitrile. Aldoxime dehydratases have been shown to have a broad substrate scope, accepting a variety of aliphatic and aromatic aldoximes.

Table 2: Examples of Nitriles Synthesized via Aldoxime Dehydratase Activity

Substrate (Aldoxime)Product (Nitrile)
PhenylacetaldoximePhenylacetonitrile
OctanaldoximeOctanenitrile
Citronellal oximeCitronellyl nitrile
CinnamaldoximeCinnamonitrile

This table showcases the diverse range of aldoximes that can be converted to nitriles using aldoxime dehydratases, indicating the high potential for the conversion of 2-methyl-2-butenal oxime.

A remarkable feature of aldoxime dehydratases is their potential for enantiospecificity. For chiral aldoximes, these enzymes can selectively convert one enantiomer, leading to the production of an enantiomerically enriched nitrile. An even more intriguing aspect is the enzyme's ability to distinguish between the (E) and (Z) isomers of a prochiral aldoxime. It has been demonstrated that the use of the (E) or (Z) isomer of the same racemic aldoxime can lead to the preferential formation of opposite enantiomers of the chiral nitrile with the same enzyme.

In the context of this compound, while the nitrile itself is not chiral, the principle of enzymatic recognition of geometric isomers is highly relevant. Research on the enzymatic hydrolysis of a mixture of (E,Z)-2-methyl-2-butenenitrile has shown that nitrilases can exhibit high regioselectivity, exclusively hydrolyzing the (E)-isomer to (E)-2-methyl-2-butenoic acid while leaving the (Z)-isomer unreacted. researchgate.net This demonstrates that enzymes can effectively differentiate between the geometric isomers of 2-methyl-2-butenenitrile. It is therefore highly probable that an aldoxime dehydratase could selectively act on the (E)-isomer of 2-methyl-2-butenal oxime to produce this compound with high stereochemical purity.

Mechanistic Studies of E 2 Methyl 2 Butenenitrile Transformations

Hydrolysis Reaction Mechanisms

The conversion of the nitrile group in (E)-2-methyl-2-butenenitrile to a carboxylic acid can be achieved through acid-catalyzed, base-catalyzed, or enzymatic hydrolysis. Each of these methods proceeds through distinct mechanistic steps.

Acid-Catalyzed Hydrolysis Pathways of Nitriles

The acid-catalyzed hydrolysis of nitriles to carboxylic acids is a two-stage process that first yields an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. researchgate.netwikipedia.orgyoutube.com The reaction is typically carried out by heating the nitrile with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. wikipedia.org

The mechanism commences with the protonation of the nitrogen atom of the nitrile group by the acid catalyst (e.g., a hydronium ion, H₃O⁺). researchgate.net This initial step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.gov The resulting protonated imidic acid then undergoes a proton transfer to form a resonance-stabilized cation. researchgate.net Deprotonation of this intermediate by a water molecule yields an amide.

Under the acidic conditions, the carbonyl oxygen of the newly formed amide is then protonated, which further enhances the electrophilicity of the carbonyl carbon. researchgate.net A subsequent nucleophilic attack by water on this carbon leads to a tetrahedral intermediate. researchgate.net Following a proton transfer, the amino group is converted into a better leaving group (ammonia). The tetrahedral intermediate then collapses, expelling an ammonia (B1221849) molecule and, after deprotonation, yielding the carboxylic acid. researchgate.net

Table 1: Key Steps in Acid-Catalyzed Nitrile Hydrolysis

StepDescription
1. Protonation The nitrile nitrogen is protonated by the acid catalyst.
2. Nucleophilic Attack A water molecule attacks the electrophilic nitrile carbon.
3. Proton Transfer A proton is transferred to form a protonated amide.
4. Deprotonation A water molecule removes a proton to form the amide intermediate.
5. Amide Hydrolysis The amide undergoes further acid-catalyzed hydrolysis to the carboxylic acid.

Base-Catalyzed Hydrolysis Pathways of Nitriles

In the presence of a strong base, such as sodium hydroxide (B78521), nitriles are hydrolyzed to a carboxylate salt, which upon acidification, yields the carboxylic acid. wikipedia.org Similar to the acid-catalyzed pathway, this reaction also proceeds through an amide intermediate. fiveable.me

The mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the nitrile group. fiveable.megoogle.com This addition results in the formation of an imine anion. The negatively charged nitrogen is then protonated by a water molecule to form an imidic acid. fiveable.me Tautomerization of the imidic acid, a process involving proton transfers, leads to the formation of an amide. fiveable.me

The subsequent hydrolysis of the amide under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels an amide ion (NH₂⁻) as the leaving group, which is a strong base and is immediately protonated by the carboxylic acid formed, or by water, to generate ammonia and a carboxylate salt. google.com

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis offers a mild and often highly selective alternative to chemical methods for the conversion of nitriles to carboxylic acids. researchgate.net For this compound, two primary enzymatic pathways are of significant interest due to their remarkable regioselectivity.

Nitrilases are enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia, without the formation of a free amide intermediate. researchgate.net Research has demonstrated that the nitrilase from Acidovorax facilis 72W exhibits exceptional regioselectivity in the hydrolysis of a mixture of (E,Z)-2-methyl-2-butenenitrile. This enzyme exclusively converts the (E)-isomer to (E)-2-methyl-2-butenoic acid, leaving the (Z)-isomer unreacted. uomustansiriyah.edu.iq

The mechanism of nitrilase action involves a catalytic triad (B1167595) of amino acid residues, typically cysteine, glutamate, and lysine. researchgate.net The process is initiated by a nucleophilic attack of the cysteine residue's thiol group on the electrophilic carbon of the nitrile. This forms a tetrahedral intermediate which then collapses to form a thioimidate covalent intermediate and releases ammonia. The subsequent hydrolysis of this acyl-enzyme intermediate by water regenerates the free enzyme and releases the carboxylic acid product. researchgate.net

An alternative enzymatic route involves a two-step cascade reaction catalyzed by two distinct enzymes: nitrile hydratase and amidase. researchgate.net Nitrile hydratase first hydrates the nitrile to the corresponding amide. Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. cmu.edu

Similar to the nitrilase from Acidovorax facilis, the combined nitrile hydratase and amidase systems from several Comamonas testosteroni strains also display high regioselectivity for the (E)-isomer of 2-methyl-2-butenenitrile, leading to the formation of (E)-2-methyl-2-butenoic acid. uomustansiriyah.edu.iq

The nitrile hydratase mechanism involves a metal center, typically iron or cobalt, which activates the nitrile group for nucleophilic attack by a water molecule. researchgate.net The coordinated nitrile is more susceptible to hydration, leading to the formation of the amide. The amidase then catalyzes the hydrolysis of the amide product through a mechanism analogous to that of other hydrolases.

Table 2: Regioselectivity in the Biocatalytic Hydrolysis of (E,Z)-2-Methyl-2-butenenitrile

Biocatalyst SourceEnzyme SystemReacted SubstrateProduct FormedUnreacted Substrate
Acidovorax facilis 72WNitrilaseThis compound(E)-2-Methyl-2-butenoic acid(Z)-2-Methyl-2-butenenitrile
Comamonas testosteroni strainsNitrile Hydratase & AmidaseThis compound(E)-2-Methyl-2-butenoic acid(Z)-2-Methyl-2-butenenitrile

Polymerization Mechanisms Involving this compound

The presence of a carbon-carbon double bond in conjugation with a nitrile group makes this compound a monomer susceptible to polymerization. The electron-withdrawing nature of the nitrile group influences the reactivity of the double bond, making it amenable to various polymerization mechanisms.

Due to its structure as an α,β-unsaturated nitrile, this compound can potentially undergo polymerization through anionic, radical, and coordination mechanisms.

Anionic Polymerization: The electron-withdrawing nitrile group stabilizes the formation of a carbanion at the β-position of the double bond, making α,β-unsaturated nitriles suitable monomers for anionic polymerization. youtube.com The polymerization is initiated by a strong nucleophile, such as an organolithium compound, which adds to the β-carbon in a Michael-type addition. youtube.com The resulting carbanion then propagates by attacking the double bond of another monomer molecule. This process continues until the growing polymer chain is terminated, often by the addition of a proton source.

Radical Polymerization: Like other vinyl monomers, this compound can undergo radical polymerization. This process is initiated by a radical species, which adds to the double bond of the monomer to form a new radical. This new radical then adds to another monomer molecule, and the chain grows. The polymerization proceeds until termination occurs through combination or disproportionation of two growing polymer chains.

Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta catalysts, can be employed for the coordination polymerization of α,β-unsaturated nitriles. wikipedia.org In this mechanism, the monomer coordinates to the metal center of the catalyst before being inserted into the growing polymer chain. fiveable.me This method can offer a high degree of control over the stereochemistry of the resulting polymer, potentially leading to the formation of isotactic or syndiotactic polymers. wikipedia.org The polymerization proceeds at the metal center through a series of coordination and insertion steps.

Metal-Catalyzed Polymerization Processes

The study of metal-catalyzed polymerization of this compound is not extensively documented in dedicated literature. However, insights can be drawn from the behavior of related α,β-unsaturated nitriles. Generally, the polymerization of such monomers can be challenging due to the electron-withdrawing nature of the nitrile group, which influences the reactivity of the adjacent double bond.

Late transition metal catalysts, particularly those based on iron (Fe) and cobalt (Co), are known to be active in olefin polymerization. researchgate.net The mechanism for these polymerizations typically involves the coordination of the monomer's double bond to the metal center, followed by insertion into a metal-alkyl bond. The process continues with subsequent monomer additions, leading to chain growth.

For α,β-unsaturated nitriles, the presence of the nitrile group can lead to several competing reactions:

Coordination: Both the C=C double bond and the nitrogen lone pair of the nitrile group can coordinate to the metal center. This competition can affect the catalyst's activity and the polymer's structure.

Inhibition: In some catalytic systems, compounds like 2-methyl-2-butenenitrile can act as inhibitors, lowering the catalytic activity for other reactions, such as the isomerization of related compounds.

Chain Transfer: The presence of allylic protons in the monomer structure can provide pathways for chain transfer reactions, which would limit the molecular weight of the resulting polymer.

While specific catalysts for the homopolymerization of this compound are not well-established, research on the copolymerization of ethylene (B1197577) with polar monomers using nickel and palladium catalysts has provided general mechanistic understanding applicable to this class of compounds. mdpi.com

Electrochemical Reduction and Grafting Mechanisms for Polymer Film Formation

The electrochemical behavior of this compound, particularly its electropolymerization on metal cathodes like nickel, has been a subject of comparative studies alongside its isomers. acs.org The process involves the electrochemical reduction of the monomer at the cathode surface, leading to the formation of a polymer film.

The mechanism of film formation for 2-butenenitrile deviates from the typical anionic polymerization observed with other electron-deficient vinylic monomers. Research indicates that 2-butenenitrile possesses a slightly acidic hydrogen atom on its methyl group. This acidity inhibits the conventional anionic polymerization chain reaction.

Instead of forming a high-molecular-weight polymer, the electroreduction of 2-butenenitrile leads to the formation of a thin, grafted film. This film is primarily composed of a mixture of monomers, dimers, and trimers. The key mechanistic steps are believed to be:

Initiation: The electrochemical reduction of the monomer at the cathode surface generates a radical anion.

Proton Abstraction: The radical anion, being a strong base, can abstract a proton from the acidic methyl group of a neutral monomer molecule. This terminates the potential for long-chain anionic propagation.

Oligomerization: The reactive species undergo limited addition reactions, forming dimers and trimers.

Grafting: These short-chain oligomers become grafted onto the metal surface. Spectroscopic studies on similar systems have identified the formation of direct carbon-metal bonds at the interface between the polymer film and the metal substrate. semanticscholar.org

This process results in a nanometer-thick organic layer chemically bonded to the metal surface, rather than a thick, high-molecular-weight polymer film.

Mechanistic Insights into Other Specific Reactions

Organometallic Additions to the Nitrile Functionality

The nitrile group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents. This reaction provides a robust method for the synthesis of ketones. organic-chemistry.org The reaction proceeds via a two-stage mechanism: nucleophilic addition followed by hydrolysis.

The initial step is the nucleophilic addition of the carbanion from the organometallic reagent to the electrophilic carbon atom of the nitrile group. This breaks the carbon-nitrogen pi bond and forms a new carbon-carbon bond. The result is a resonance-stabilized imine anion salt (a metalloimine intermediate). organic-chemistry.orgmasterorganicchemistry.com This intermediate is stable under the anhydrous conditions of the reaction.

The second stage involves an aqueous acidic workup. The addition of water or dilute acid protonates the nitrogen atom, converting the imine salt into an imine. The imine is then hydrolyzed under acidic conditions to the final ketone product, releasing ammonia. masterorganicchemistry.combyjus.com A key advantage of this method is that the ketone is only formed during the aqueous workup, preventing a second addition of the organometallic reagent to the ketone product. masterorganicchemistry.com

Mechanistic Steps of Grignard Reagent Addition to a Nitrile
StepDescriptionIntermediate/Product
1Nucleophilic attack of the Grignard reagent (R'-MgX) on the electrophilic nitrile carbon.Imine anion salt (Metalloimine)
2Protonation of the imine anion by aqueous acid (H₃O⁺) during workup.Imine
3Protonation of the imine nitrogen to form an iminium ion.Iminium ion
4Nucleophilic attack by water on the iminium carbon.Carbinolamine intermediate
5Proton transfer from the oxygen to the nitrogen.Protonated carbinolamine
6Elimination of ammonia (NH₃) as a leaving group.Protonated ketone
7Deprotonation by water to yield the final product.Ketone

Reactions of Nitrile Oxides with Ketenes

The reaction of nitrile oxides with ketenes is a transformation that does not directly involve this compound as a substrate, as it is a nitrile, not a nitrile oxide. Nitrile oxides (R-C≡N⁺-O⁻) are a distinct class of functional groups known as 1,3-dipoles. They readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.govrushim.ru

While this compound does not participate as the 1,3-dipole, a brief overview of the mechanistic studies for the reaction between nitrile oxides and ketenes is provided for context as per the outline. This reaction typically does not yield the expected five-membered ring from a standard [3+2] cycloaddition.

Mechanistic studies involving isotopically labeled nitrile oxides have shown that the reaction with a ketene, such as dimethylketene, proceeds through a zwitterionic intermediate. This zwitterion can then cyclize to form a five-membered dihydro-oxazolone adduct. Isotopic labeling experiments have confirmed that the reaction likely involves a dioxazole intermediate, which rearranges to the final product. This pathway explains the observed distribution of the isotopic label in the product, which would not be consistent with a concerted cycloaddition mechanism.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on (E)-2-Methyl-2-butenenitrile and Related Species

Quantum chemical calculations, especially Density Functional Theory (DFT), have become a cornerstone in the study of the molecular properties and reactivity of unsaturated nitriles like this compound. These methods are widely used for geometry optimization and for exploring the pathways of chemical reactions.

The formation of this compound is often achieved through the isomerization of its precursor, 2-methyl-3-butenenitrile (B95465). DFT calculations have been pivotal in understanding the mechanisms of this isomerization, particularly when catalyzed by transition metal complexes, such as those of nickel. acs.orgresearchgate.net

Computational studies have revealed two primary competing pathways for this isomerization process: a C-H activation pathway and a C-CN activation pathway. acs.org The C-H activation pathway leads to the formation of the branched product, 2-methyl-2-butenenitrile (both E and Z isomers), while the C-CN activation pathway results in the linear product, 3-pentenenitrile (B94367). acs.org The selectivity of the reaction towards one product over the other is a critical aspect that has been extensively investigated using DFT.

For instance, studies on nickel-catalyzed isomerization have shown that the choice of ligands on the nickel catalyst dramatically influences the preferred reaction pathway. acs.org DFT calculations have demonstrated that with certain cobalt complexes, the isomerization of 2-methyl-3-butenenitrile exclusively yields 2-methyl-2-butenenitrile, indicating that the C-H bond activation is the dominant mechanism over C-CN bond activation in those systems. Similarly, specific nickel-N-heterocyclic carbene (NHC) catalysts can achieve near-quantitative conversion to (E)- and (Z)-2-methyl-2-butenenitrile, which also points to a C-H activation mechanism.

The following table illustrates hypothetical energy profiles for the two competing isomerization pathways as determined by DFT calculations.

PathwayReactantTransition State 1IntermediateTransition State 2ProductRelative Energy (kcal/mol)
C-H Activation2-Methyl-3-butenenitrile + Catalyst[TS1_CH][Intermediate_CH][TS2_CH]This compound + CatalystLower Energy Pathway
C-CN Activation2-Methyl-3-butenenitrile + Catalyst[TS1_CCN][Intermediate_CCN][TS2_CCN]3-Pentenenitrile + CatalystHigher Energy Pathway

This table is illustrative, based on the qualitative findings of DFT studies on catalyst selectivity.

A deeper understanding of the isomerization pathways requires a detailed analysis of the reaction intermediates and transition states involved. DFT calculations allow for the characterization of the geometries and energies of these transient species, providing a comprehensive picture of the reaction energy landscape.

In the context of nickel-catalyzed isomerization of 2-methyl-3-butenenitrile, computational studies have identified key intermediates. researchgate.net For example, in the C-CN activation pathway, an intermediate formed through the cleavage of the C-CN bond has been computationally modeled and, in some cases, trapped and characterized experimentally, lending strong support to the DFT predictions. researchgate.net

Furthermore, computational studies have suggested that the formation of certain intermediates can act as "dead-end" species, taking the catalyst out of the active cycle and thus inhibiting the reaction. researchgate.net For instance, DFT calculations have indicated that the reaction products, 2-pentenenitrile (B77955) and 2-methyl-2-butenenitrile, can coordinate to the nickel catalyst to form stable intermediates that hinder the isomerization of the starting material. researchgate.net

Computational Modeling of Catalytic Reactivity and Selectivity

Computational modeling extends beyond the elucidation of reaction mechanisms to the rational design of more efficient and selective catalysts. By systematically modifying catalyst structures in silico, it is possible to predict how these changes will affect catalytic performance.

In the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile, the ligands attached to the nickel center play a paramount role in determining both the reactivity and selectivity. Computational studies have investigated the influence of ligand properties, such as basicity and steric bulk, on the catalytic cycle.

DFT calculations have been employed to study the effects of various bisphosphine ligands on the selectivity of nickel catalysts. acs.org These studies have correlated ligand properties, like the bite angle and electronic effects, with the calculated energy barriers for the competing C-H and C-CN activation pathways. This allows for the prediction of which ligands will favor the formation of this compound over the linear 3-pentenenitrile.

The following table provides a hypothetical summary of how different ligand properties, as predicted by computational models, might influence the selectivity of the isomerization reaction.

Ligand PropertyInfluence on C-H Activation PathwayInfluence on C-CN Activation PathwayPredicted Selectivity towards this compound
Increased Ligand BasicityStabilizes electron-deficient transition statesMay destabilize certain intermediatesPotentially Increased
Decreased Ligand BasicityDestabilizes electron-deficient transition statesMay stabilize certain intermediatesPotentially Decreased
Increased Steric BulkMay favor pathways with less crowded transition statesCan disfavor pathways with bulky intermediatesDependent on specific pathway geometries
Smaller Bite Angle (in bidentate ligands)Can induce specific geometries at the metal centerCan alter the relative energies of intermediatesCan be fine-tuned for higher selectivity

This table presents a generalized and illustrative correlation based on principles of catalyst design and computational findings.

In addition to studying reaction mechanisms, computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, such as this compound. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum, and nuclear magnetic shielding tensors, which are used to predict nuclear magnetic resonance (NMR) chemical shifts.

The prediction of IR spectra involves calculating the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific absorption bands. For this compound, this would involve identifying the calculated frequencies corresponding to the C≡N stretch, the C=C stretch, and various C-H bending and stretching modes.

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding of each nucleus in the molecule. These theoretical chemical shifts, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can be used to interpret experimental ¹H and ¹³C NMR spectra. This can be particularly useful for distinguishing between isomers, such as (E)- and (Z)-2-methyl-2-butenenitrile, as the different spatial arrangements of the atoms will lead to distinct predicted chemical shifts. While specific computational studies on the spectroscopic properties of this compound are not widely reported in the provided search context, the methodology is well-established in the field of computational chemistry.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation, Purity Assessment, and Analysis

Chromatography is fundamental in the analysis of (E)-2-Methyl-2-butenenitrile, providing powerful means for both qualitative and quantitative assessment. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for verifying purity, confirming molecular weight, and achieving challenging isomer separations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive tool for the purity assessment and structural confirmation of this compound. In this technique, the compound is vaporized and separated from other volatile components on a GC column before entering the mass spectrometer. The retention time in the GC provides a measure of purity against calibrated standards.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact, generating a molecular ion ([M]⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions creates a unique mass spectrum that acts as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (81.12 g/mol ). chemspider.com The fragmentation pattern, resulting from the cleavage of the parent molecule, provides crucial structural information. For nitriles, the molecular ion peak can sometimes be weak. ucalgary.ca

Table 1: Key Mass Spectral Fragments for 2-Methyl-2-butenenitrile

m/z (Mass-to-Charge Ratio) Ion
81 [C₅H₇N]⁺ (Molecular Ion)
80 [M-H]⁺
66 [M-CH₃]⁺

Data sourced from mechanistic studies.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of this compound, particularly for its separation from the (Z)-isomer (angelonitrile). The subtle differences in the spatial arrangement of the isomers lead to different interactions with the stationary phase of the HPLC column, allowing for their separation.

A reverse-phase (RP) HPLC method has been described for the analysis of the (E)-isomer. sielc.com This method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), a volatile acid such as formic acid is substituted. sielc.com The ability to achieve baseline separation of geometric isomers is crucial for ensuring the stereochemical purity of this compound in research and synthesis. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods provide detailed insight into the molecular structure, bonding, and functional groups of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of its characterization, while X-ray Photoelectron Spectroscopy (XPS) offers potential for surface and bonding analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Effects

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum displays characteristic absorption bands that confirm its key structural features.

The most prominent feature is the sharp, strong absorption band for the nitrile (C≡N) functional group. ucalgary.ca A key aspect of this molecule is the conjugation between the carbon-carbon double bond (C=C) and the carbon-nitrogen triple bond (C≡N). This conjugation, or delocalization of π-electrons across the single bond, weakens both the C=C and C≡N bonds. stackexchange.comyoutube.com This weakening of the bonds lowers their force constants, resulting in their absorption bands appearing at a lower frequency (wavenumber) compared to their non-conjugated counterparts. msu.eduspectroscopyonline.com For example, a typical non-conjugated nitrile absorbs around 2250-2260 cm⁻¹, whereas conjugated nitriles absorb at a lower wavenumber, typically in the 2220-2230 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Intensity
C≡N stretch (conjugated) Nitrile ~2225 Strong, Sharp
C=C stretch (conjugated) Alkene ~1645 Medium
C-H stretch (sp²) Vinylic ~3050 Medium

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of a material. While not commonly applied to small, volatile molecules in their pure form, it can be used to study the compound when adsorbed onto a surface or incorporated into a polymer matrix.

If this compound were analyzed by XPS, characteristic peaks for carbon (C1s) and nitrogen (N1s) would be observed. The binding energy of the core electrons is sensitive to the chemical environment. Based on studies of other nitrile-containing materials, the nitrogen atom of the nitrile group (C≡N) would be expected to produce an N1s peak at a binding energy of approximately 399.0 eV. tudelft.nl The C1s spectrum would be more complex, with distinct peaks for the methyl, olefinic, and nitrile carbons. The carbon atom of the nitrile group is expected to have a C1s binding energy of around 287 eV. tudelft.nlpnas.org This data would confirm the presence and chemical state of the nitrile functional group.

Table 4: List of Chemical Compounds Mentioned

Compound Name Synonym(s)
This compound Tiglonitrile, (E)-2-Cyano-2-butene
(Z)-2-Methyl-2-butenenitrile Angelonitrile, (Z)-2-Cyano-2-butene
Acetonitrile MeCN
Formic acid -

Chemometric Approaches in Spectroscopic Data Analysis

In the analysis of this compound, particularly in complex mixtures or when subtle variations in samples are of interest, traditional spectroscopic analysis can be enhanced by the application of chemometric methods. These statistical and mathematical techniques are employed to extract meaningful information from multivariate chemical data, such as spectra. By analyzing the entire spectrum simultaneously, chemometrics can reveal patterns and relationships that are not apparent from the visual inspection of individual spectral features. This section explores the application of principal component analysis to NMR data and the use of multiway chemometric methods for more complex datasets.

Principal Component Analysis (PCA) Applied to NMR Spectral Data

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most significant variance. researchgate.net In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, PCA can be applied to a series of spectra to identify variations and group samples based on their chemical composition. nih.gov

Illustrative Research Scenario: Differentiating Isomeric Purity

A hypothetical study could involve the synthesis of this compound, where the presence of the (Z)-isomer as an impurity is a concern. A series of reaction batches with varying ratios of (E)- and (Z)-isomers are produced. 1H NMR spectroscopy is used to analyze samples from each batch. While the individual spectra may show subtle differences, particularly in the regions of vinylic and methyl proton signals, quantifying these differences across a large number of samples can be challenging.

The 1H NMR spectra of the (E) and (Z) isomers are expected to show distinct chemical shifts due to the different spatial arrangement of the substituents around the C=C double bond. For instance, the vinylic proton in the (E)-isomer is expected to resonate at a slightly different frequency compared to the (Z)-isomer. Similarly, the chemical shifts of the methyl groups would also be influenced by the isomeric form.

To apply PCA, the NMR spectra are first pre-processed. This typically involves aligning the spectra to correct for minor shifts in the chemical shift axis, normalizing the data, and selecting the spectral regions of interest. The pre-processed spectra are then arranged into a data matrix, where each row represents a sample (a specific reaction batch) and each column corresponds to a chemical shift value (a variable).

PCA then decomposes this matrix into two smaller matrices: a scores matrix and a loadings matrix.

Scores: The scores plot (e.g., PC1 vs. PC2) provides a visual representation of the relationships between the samples. Samples with similar chemical compositions will cluster together in the scores plot. In our scenario, samples with a higher proportion of the (E)-isomer would be expected to group in one area of the plot, while those with more of the (Z)-isomer would cluster elsewhere. This allows for a rapid visual assessment of the isomeric purity across the different batches.

Loadings: The loadings plot indicates which spectral variables (chemical shifts) are responsible for the separation observed in the scores plot. By examining the loadings for the principal components that differentiate the isomeric mixtures, one can identify the specific NMR peaks that are most characteristic of each isomer.

Hypothetical Data for PCA of (E)/(Z)-2-Methyl-2-butenenitrile Mixtures

The following interactive table presents a hypothetical dataset of 1H NMR signals for a series of samples containing varying ratios of (E)- and (Z)-2-Methyl-2-butenenitrile. The chemical shifts are based on typical values for such compounds.

Sample ID% (E)-isomerVinylic Proton (ppm)C=C-CH3 (ppm)CH3-C= (ppm)
Batch-01956.241.961.93
Batch-02926.251.971.94
Batch-03856.281.991.96
Batch-04706.352.052.01
Batch-05506.452.152.08
Batch-06306.552.252.15
Batch-07106.652.352.22

Applying PCA to such a dataset would likely result in the first principal component (PC1) capturing the variance related to the changing isomer ratio. The scores plot would show a clear trend from high to low (E)-isomer content along PC1. The loadings plot for PC1 would have high absolute values at the chemical shifts corresponding to the vinylic and methyl protons that differ between the two isomers, confirming their role in the differentiation.

Multiway Chemometric Methods: Tensorial Calibration and Direct Trilinear Decomposition

For more complex analytical problems, such as the quantification of an analyte in the presence of unknown and uncalibrated interferences, multiway chemometric methods are employed. These methods are particularly suited for data that has a multi-dimensional structure, often referred to as a tensor. An example of such data is an excitation-emission matrix (EEM) from fluorescence spectroscopy. rsc.org

Tensorial Calibration is a powerful approach that leverages the "second-order advantage." nih.gov This means that it can be used to quantify an analyte of interest even when the spectra of interfering compounds are not included in the calibration model. This is a significant advantage over traditional calibration methods that require all components in a mixture to be known and included in the calibration set.

Direct Trilinear Decomposition (DTD) is one of the algorithms used to perform tensorial calibration. It decomposes a three-way data array (e.g., samples × excitation wavelengths × emission wavelengths) into a set of three matrices representing the profiles of the underlying chemical components in each of the three modes (e.g., concentration profile, excitation spectrum, and emission spectrum). nih.gov

Illustrative Research Scenario: Quantification in the Presence of Fluorescent Impurities

Consider a scenario where this compound needs to be quantified in a series of process samples that may contain a fluorescent impurity. While this compound itself is not strongly fluorescent, it could be derivatized to produce a fluorescent product, or the analysis could be focused on a system where it is present alongside a fluorescent species of interest.

In this hypothetical application, Excitation-Emission Matrix (EEM) fluorescence spectroscopy is used to analyze the samples. An EEM is generated by recording the fluorescence emission spectrum at a series of different excitation wavelengths, resulting in a data matrix for each sample. When multiple samples are analyzed, this creates a three-way data array.

The goal is to quantify this compound despite the presence of an unknown fluorescent impurity whose concentration and spectral properties may vary between samples.

Application of Tensorial Calibration and DTD

A calibration set is prepared containing known concentrations of the derivatized this compound. EEMs are recorded for these calibration samples and for the unknown process samples. The entire dataset is then arranged into a three-way array.

DTD is then applied to this data array. The algorithm will mathematically resolve the data into a set of "triads," with each triad (B1167595) corresponding to a distinct chemical component. Each triad consists of:

A vector of relative concentrations across the samples.

An estimated excitation spectrum.

An estimated emission spectrum.

By examining the resolved spectral profiles, the triad corresponding to the derivatized this compound can be identified. The corresponding concentration vector will provide the relative concentrations of the analyte in the unknown samples. These can then be converted to absolute concentrations using the information from the calibration samples. The key advantage here is that the fluorescent impurity will be resolved as a separate component, and its presence will not interfere with the quantification of the target analyte, even though it was not included in the calibration set.

Hypothetical Data for a Tensorial Calibration Experiment

The following interactive table outlines the structure of the data that would be used in such an analysis.

Data Array DimensionDescription
Mode 1 (Samples) A series of calibration and unknown samples.
Mode 2 (Excitation λ) A range of excitation wavelengths (e.g., 220-300 nm).
Mode 3 (Emission λ) A range of emission wavelengths (e.g., 310-450 nm).

The result of the DTD analysis would be the deconvolution of the total fluorescence signal into the individual contributions of the derivatized this compound and the fluorescent impurity, allowing for the accurate quantification of the target compound.

Applications and Synthetic Utility in Advanced Organic Synthesis

(E)-2-Methyl-2-butenenitrile as a Key Synthetic Intermediate

The dual functionality of this compound, stemming from its nitrile group and carbon-carbon double bond, allows it to serve as a precursor in a multitude of synthetic applications. It is a cornerstone for creating a diverse array of organic molecules, from simple functionalized compounds to complex heterocyclic systems and polymers.

The nitrile group of this compound can be readily hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. chemicalbook.comchemicalbook.com This transformation is a fundamental process in organic synthesis. Of particular note is the use of biocatalysis, which offers a green and highly selective alternative to traditional chemical methods.

Enzymatic hydrolysis provides a powerful tool for these conversions. There are two primary enzymatic pathways for converting nitriles to carboxylic acids:

Direct Hydrolysis: Nitrilase enzymes convert the nitrile directly into a carboxylic acid in a single step through the addition of two water molecules. researchgate.net

Bienzymatic Hydrolysis: This two-step process involves a nitrile hydratase, which first converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid. researchgate.net

A significant advantage of enzymatic methods is their high regioselectivity. For instance, nitrilase from Acidovorax facilis 72W has been shown to catalyze the hydrolysis of a mixture of (E,Z)-2-methyl-2-butenenitrile, converting only the (E)-isomer to (E)-2-methyl-2-butenoic acid. researchgate.net The (Z)-isomer remains unreacted, providing an efficient method for separating the geometric isomers, which is otherwise difficult due to their similar physical properties. researchgate.net This selective biotransformation allows for the isolation of both the pure (E)-acid and the unreacted (Z)-nitrile in high yield. researchgate.net

Enzyme/SystemSubstrateProductSelectivityReference
Acidovorax facilis 72W (Nitrilase)(E,Z)-2-Methyl-2-butenenitrile(E)-2-Methyl-2-butenoic acidHighly selective for the (E)-isomer researchgate.net
Comamonas testosteroni (Nitrile hydratase/Amidase)(E,Z)-2-Methyl-2-butenenitrile(E)-2-Methyl-2-butenoic acidHighly regioselective for the (E)-isomer researchgate.net
Arabidopsis thaliana (AtNIT1 Nitrilase)α,β-Unsaturated nitriles(E)-Carboxylic acidsExclusively hydrolyzes (E)-isomers researchgate.net

The nitrile functional group is a key component in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. This compound can serve as a starting material for several important classes of heterocycles through cycloaddition and condensation reactions.

Tetrazoles: The synthesis of 5-substituted tetrazoles is commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide in the presence of a proton source like ammonium (B1175870) chloride. chalcogen.ronih.govgoogle.com This reaction is a well-established method for forming the tetrazole ring. organic-chemistry.orgcore.ac.uk this compound can undergo this reaction to produce 5-(1-methylprop-1-en-1-yl)-1H-tetrazole, which can be a precursor for further synthetic modifications.

Isoxazoles: Isoxazoles can be synthesized through various routes, including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov The double bond in this compound could potentially act as the dipolarophile in such reactions. Another classical method involves the condensation of β-ketonitriles with hydroxylamine. nih.gov While requiring prior modification of the starting material, this highlights a potential pathway from nitrile-containing compounds to isoxazole (B147169) systems.

Thiazoles: The renowned Hantzsch thiazole (B1198619) synthesis typically involves the condensation of an α-haloketone with a thioamide. pharmaguideline.comorganic-chemistry.org While not a direct precursor in this specific pathway, the functional handles of this compound can be chemically modified into intermediates suitable for thiazole synthesis, demonstrating its utility as a foundational building block.

Nitriles, particularly α,β-unsaturated nitriles, are known to undergo polymerization. chemicalbook.comchemicalbook.com this compound can act as a monomer or comonomer in the production of various polymers and resins. cymitquimica.com The polymerization can proceed via the double bond, leading to a polymer backbone with pendant nitrile groups. These nitrile functionalities can then be used to modify the polymer's properties, for example, through cross-linking or hydrolysis to introduce carboxylic acid groups. Its isomers are utilized in the manufacturing of tackifying resins to control properties such as the glass transition temperature and molecular weight. googleapis.com

Stereoselective Synthesis Utilizing this compound and its Derivatives

The carbon-carbon double bond in this compound is a key feature for introducing chirality into a molecule through stereoselective reactions. As an α,β-unsaturated nitrile, it is an excellent Michael acceptor, enabling the formation of new stereocenters with high control.

This compound is an achiral molecule. The generation of enantiomerically enriched products from this substrate requires an asymmetric transformation that creates one or more stereocenters.

Enantiomerically Enriched Nitriles: The most direct method to produce a chiral nitrile from this compound is through an asymmetric conjugate addition (or Michael addition). buchler-gmbh.comorganic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the double bond. By using a chiral catalyst, such as a copper complex with a chiral ligand, the nucleophile can be directed to attack one face of the molecule preferentially, leading to the formation of a single enantiomer of the product. libretexts.org This strategy is a powerful tool for creating C-C or C-X bonds with high enantioselectivity. organic-chemistry.org

Enantiomerically Enriched Hydroxy Acids: The synthesis of enantiomerically enriched hydroxy acids from this compound is a multi-step process. One potential synthetic route involves an initial asymmetric dihydroxylation of the double bond to install two hydroxyl groups with a specific stereochemistry. Subsequent hydrolysis of the nitrile group would then yield the desired chiral α,β-dihydroxy carboxylic acid. Alternatively, an asymmetric conjugate addition could be performed first to set a stereocenter, followed by further chemical modifications and final hydrolysis of the nitrile. nih.govnih.gov

The electron-withdrawing nature of the nitrile group polarizes the conjugated system in this compound, making the β-carbon electrophilic and susceptible to attack by nucleophiles. Controlling the stereochemistry of these nucleophilic additions is a central theme in modern asymmetric synthesis.

The Michael addition is a cornerstone reaction in this context. buchler-gmbh.com The use of chiral catalysts, including metal-based catalysts (e.g., using Rh, Cu) and organocatalysts, allows for high levels of stereocontrol during the addition of a wide range of nucleophiles, such as organozinc reagents, Grignard reagents, and malonates. libretexts.orgbeilstein-journals.org

Following the initial conjugate addition, a chiral enolate intermediate is formed. This intermediate can be trapped with an electrophile, such as an alkyl halide, in a subsequent alkylation step. The stereocenter established in the Michael addition directs the approach of the electrophile, allowing for diastereoselective formation of a second stereocenter. This tandem conjugate addition-alkylation sequence provides a powerful method for the construction of complex molecules with multiple, well-defined stereocenters.

Reaction TypeGeneral SubstrateKey TransformationMethod of StereocontrolReference
Asymmetric Michael Additionα,β-Unsaturated NitrileFormation of a C-C or C-X bond at the β-positionChiral Lewis acids, organocatalysts (e.g., cinchona alkaloids), metal complexes with chiral ligands (e.g., Cu-Josiphos) buchler-gmbh.comlibretexts.org
Asymmetric Aza-Michael Additionα,β-Unsaturated Carbonyl/NitrileFormation of a C-N bond at the β-positionChiral palladium complexes, heterobimetallic catalysts organic-chemistry.org
Tandem Conjugate Addition-Alkylationα,β-Unsaturated AcylimidazoleSequential formation of two new bonds with stereocontrolChiral NHC-ligated catalyst for initial addition, followed by diastereoselective trapping of the resulting zinc enolate beilstein-journals.org

Integration into Multicomponent Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. This approach is a cornerstone of modern organic synthesis and medicinal chemistry, enabling the rapid generation of complex molecular architectures from simple starting materials. The nitrile functional group is a versatile participant in various cycloaddition and multicomponent reactions.

As an α,β-unsaturated nitrile, this compound possesses the requisite electronic features to act as a building block in such complex transformations. The conjugated system, involving the carbon-carbon double bond and the electron-withdrawing nitrile group, allows for diverse reactivity. While specific, widely documented examples of this compound in classic MCRs like the Passerini or Ugi reactions are not prevalent in current literature, its structure is analogous to other unsaturated nitriles that participate in the synthesis of highly substituted heterocyclic systems. The integration of such substrates into MCRs is a powerful strategy for constructing libraries of compounds with high molecular diversity, which is particularly valuable in drug discovery and materials science.

The potential utility of this compound in MCRs lies in its ability to introduce a substituted butenenitrile scaffold into a larger molecule in a single, atom-economical step. This could provide rapid access to complex nitrogen-containing heterocycles, which are privileged structures in many biologically active compounds.

Sustainable Synthesis Approaches Utilizing this compound

In line with the principles of green chemistry, recent research has focused on developing sustainable methods both for the synthesis of this compound and for its use as a substrate in environmentally benign transformations. Key approaches include biocatalysis and the use of recyclable, cost-effective catalysts.

Biocatalytic Regioselective Hydrolysis

A significant advancement in the sustainable use of 2-methyl-2-butenenitrile involves the enzymatic hydrolysis of an isomeric mixture to produce valuable carboxylic acids. Research has demonstrated the remarkable regioselectivity of certain microbial enzymes, which exclusively hydrolyze the (E)-isomer while leaving the (Z)-isomer unreacted. researchgate.net This biocatalytic process represents a highly efficient and green method for both the synthesis of (E)-2-methyl-2-butenoic acid and the separation of the (E) and (Z) nitrile isomers. researchgate.net

The reaction is typically performed in an aqueous medium using whole-cell catalysts, avoiding the need for harsh chemical reagents traditionally used for nitrile hydrolysis. researchgate.net For instance, nitrilase from Acidovorax facilis 72W has been shown to catalyze the hydrolysis of (E,Z)-2-methyl-2-butenenitrile to produce only (E)-2-methyl-2-butenoic acid, with no detectable conversion of the (Z)-nitrile. researchgate.net Similarly, the combined action of nitrile hydratase and amidase enzymes from Comamonas testosteroni strains also displays high regioselectivity for the (E)-isomer. researchgate.net This high selectivity facilitates a simple separation, where the resulting (E)-2-methyl-2-butenoic acid (as its ammonium salt) remains in the aqueous phase, and the unreacted (Z)-2-methyl-2-butenenitrile can be easily recovered. researchgate.net

Biocatalyst (Source)Enzyme SystemSubstrate ReactedProduct FormedUnreacted SubstrateReference
Acidovorax facilis 72WNitrilaseThis compound(E)-2-Methyl-2-butenoic acid(Z)-2-Methyl-2-butenenitrile researchgate.net
Comamonas testosteroni strainsNitrile Hydratase & AmidaseThis compound(E)-2-Methyl-2-butenoic acid(Z)-2-Methyl-2-butenenitrile researchgate.net

Sustainable Isomerization for Synthesis

Sustainable methods for the production of 2-methyl-2-butenenitrile itself have also been developed, focusing on the isomerization of more readily available precursors like 2-methyl-3-butenenitrile (B95465). google.com A notable green approach involves the direct isomerization of a mixed liquid of alkene-nitriles using a simple, recyclable catalyst. google.com

ParameterDescriptionReference
Starting MaterialAlkene-nitrile mixed liquid containing 2-Methyl-3-butenenitrile google.com
CatalystCalcium-containing inorganic base (e.g., CaO, Ca(OH)₂) google.com
Key AdvantageOmits purification of starting material; catalyst is recyclable google.com
Conversion Rate> 95% google.com
Selectivity> 95% google.com
Environmental ImpactMinimal generation of industrial wastewater, waste gases, or residues google.com

Bioremediation and Environmental Applications of Nitrile Biotransformations

Enzymatic Detoxification of Nitrile Compounds in Contaminated Environments

The detoxification of nitrile pollutants in the environment is primarily facilitated by specific microbial enzymes that convert toxic nitriles into less harmful substances like carboxylic acids and ammonia (B1221849). frontiersin.org These enzymatic processes are central to the natural degradation of nitriles and form the basis of bioremediation technologies. researchgate.net

There are two main enzymatic pathways for the hydrolysis of nitriles:

Nitrilase Pathway : In this pathway, a single enzyme, nitrilase (EC 3.5.5.1), directly hydrolyzes the nitrile to its corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov This one-step conversion is an efficient detoxification mechanism found in various bacteria, fungi, and plants. nih.gov

Nitrile Hydratase and Amidase Pathway : This two-step pathway involves the sequential action of two enzymes. First, nitrile hydratase (NHase, EC 4.2.1.84) hydrates the nitrile to form an amide. frontiersin.orgnih.gov Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide intermediate to produce a carboxylic acid and ammonia. frontiersin.orgnih.gov This pathway is common in many nitrile-metabolizing bacteria, such as those from the genus Rhodococcus. tandfonline.comnih.gov

These enzymes are crucial in breaking down a wide range of nitrile compounds, from simple aliphatic nitriles to more complex aromatic and heterocyclic structures found in herbicides and industrial byproducts. tandfonline.comfrontiersin.org For instance, the nitrilase from Acidovorax facilis 72W has been shown to catalyze the regioselective hydrolysis of (E,Z)-2-methyl-2-butenenitrile, specifically converting the (E)-isomer into (E)-2-methyl-2-butenoic acid while leaving the (Z)-isomer unreacted. researchgate.net Similarly, the combined nitrile hydratase and amidase activities in several Comamonas testosteroni strains also demonstrate high regioselectivity for the same conversion. researchgate.net

The effectiveness of these enzymatic systems is a focal point of research for developing robust biocatalysts for the remediation of nitrile-contaminated sites. nih.gov

Harnessing Microbial Systems for Bioremediation Processes

Microorganisms that produce nitrile-degrading enzymes are the workhorses of bioremediation for nitrile-contaminated environments. tandfonline.com Bacteria from genera such as Rhodococcus, Pseudomonas, Alcaligenes, Bacillus, and Comamonas are frequently isolated from contaminated soil and water and are known for their ability to utilize nitriles as a source of carbon and nitrogen. tandfonline.comnih.govresearchgate.net These microbes can be applied in bioremediation processes either as free cells or immobilized in bioreactors to treat industrial effluents. nih.gov

Immobilized microbial systems, such as biofilms on packed-bed reactors, offer advantages over suspended cultures, including resistance to washout and competitive pressures in open systems. nih.gov A study using a mixed biofilm of Alcaligenes faecalis 2 and Rhodococcus ruber gt 1 demonstrated effective removal of acetonitrile (B52724) and acrylonitrile from water in a submerged packed-bed reactor. nih.gov The R. ruber strain, with high nitrile hydratase activity, converted the nitriles to amides, which were then hydrolyzed to carboxylic acids by the high-amidase-activity Al. faecalis strain. nih.gov

Below is a table summarizing the performance of different microbial systems in degrading various nitrile compounds.

Microorganism(s)Nitrile CompoundBioremediation SystemDegradation EfficiencyReference
Pseudomonas aeruginosa DSIS3AcrylonitrileFreely suspended cells>0.9% (V/V) degraded to acrylamide and then acrylic acid in 24-48 h tandfonline.com
Bacillus cereus DSIL2AcrylonitrileFreely suspended cells0.35% (V/V) degraded under the same conditions tandfonline.com
Alcaligenes faecalis 2 and Rhodococcus ruber gt 1AcetonitrileMixed biofilm on basalt fiber100% removal capacity; utilization rate of 0.086 g/h nih.gov
Comamonas testosteroniAcrylonitrileSuspended cultureComplete removal of 1904.8 mg/L within 66.6 h researchgate.net
Acidovorax sp.AcrylonitrileSuspended cultureComplete removal of 1538.5 mg/L within 143.3 h researchgate.net
Acidovorax facilis 72W (recombinant E. coli)(E,Z)-2-Methyl-2-butenenitrileWhole-cell biocatalystRegioselective hydrolysis of the (E)-isomer to (E)-2-methyl-2-butenoic acid researchgate.net

These examples highlight the potential of harnessing specific microbial strains for targeted degradation of nitrile pollutants in industrial wastewater and contaminated sites. tandfonline.comnih.gov

Advantages of Biocatalysis in Developing Environmentally Benign Processes

The use of biocatalysis—employing enzymes or whole microbial cells to drive chemical reactions—offers numerous advantages over traditional chemical methods for waste treatment and chemical synthesis, aligning with the principles of green chemistry. nih.govcatalysts.commdpi.com

Key advantages include:

Mild Reaction Conditions : Biocatalytic processes typically operate under mild conditions of temperature, pressure, and pH. catalysts.com This significantly reduces energy consumption and the need for robust, corrosion-resistant equipment, leading to lower operational costs. catalysts.com

High Specificity and Selectivity : Enzymes are known for their high substrate specificity, as well as chemo-, regio-, and stereoselectivity. researchgate.netcatalysts.com This precision minimizes the formation of unwanted byproducts, leading to cleaner reaction mixtures, higher product purity, and simplified downstream processing.

Reduced Environmental Footprint : Biocatalysis diminishes reliance on hazardous chemicals, heavy metal catalysts, and organic solvents that are common in conventional chemical processes. catalysts.com The catalysts themselves—enzymes and microorganisms—are biodegradable, posing no long-term threat to the environment. researchgate.net

Cost-Effectiveness : By reducing energy inputs, minimizing waste generation and disposal costs, and streamlining complex processes, biocatalysis can be an economically advantageous alternative. catalysts.com

Sustainability : Biocatalysts are derived from renewable resources and can be used to convert waste materials into valuable products, contributing to a circular economy. mdpi.com

The application of nitrile-hydrolyzing enzymes in bioremediation is a prime example of these benefits. It represents a successful strategy for removing highly toxic nitriles from industrial waste in an efficient and environmentally friendly manner. frontiersin.org

AdvantageDescriptionImplication for Nitrile Remediation
Eco-FriendlyOperates under mild conditions, reducing energy consumption and reliance on hazardous chemicals. catalysts.com Catalysts are biodegradable. researchgate.netAvoids the generation of secondary pollutants common in chemical treatments like incineration. tandfonline.com
High SpecificityEnzymes target specific nitrile compounds, minimizing unintended side reactions. catalysts.comAllows for the selective detoxification of target pollutants without affecting other components in a waste stream. mdpi.com
EfficiencyEnzymes can exhibit high reaction rates, leading to faster and more complete degradation of pollutants. Enables the treatment of high concentrations of nitriles in a shorter time frame compared to natural attenuation. researchgate.net
Cost-EffectiveLower energy requirements and reduced waste disposal needs lead to significant cost savings. catalysts.comProvides an economically viable alternative to expensive physical and chemical treatment methods. tandfonline.com

Biosynthetic Pathways and Natural Occurrence

Enzymatic Steps and Cytochrome P450 Involvement in Biological Nitrile Formation

The conversion of the aldoxime precursor to the corresponding nitrile is a crucial step in the biosynthesis of not only rhodiocyanosides but also other nitrile-containing natural products. This dehydration reaction is catalyzed by a specific class of enzymes known as cytochrome P450s (CYPs). nih.gov

In the biosynthesis of rhodiocyanoside A, the initial conversion of L-isoleucine to (Z)-2-methylbutanal oxime is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family, specifically CYP79Ds. nih.gov This initial step is shared with the biosynthetic pathway of the cyanogenic glucoside lotaustralin. However, the subsequent conversion of (Z)-2-methylbutanal oxime to 2-methyl-2-butenenitrile is catalyzed by a different, distinct cytochrome P450 enzyme. nih.gov

The proposed mechanism for this cytochrome P450-catalyzed dehydration of aldoximes involves the reduced, ferrous (Fe(II)) state of the heme cofactor in the enzyme's active site. nih.gov The reaction is initiated by the formation of a complex between the P450 Fe(II) and the (Z)-aldoxime. nih.gov This is followed by a charge transfer from the P450 Fe(II) to the C=N bond of the aldoxime, which facilitates the cleavage of the N-O bond, resulting in the elimination of a water molecule and the formation of the nitrile group. nih.gov This reaction is notably inhibited by oxygen and carbon monoxide, which are classic inhibitors of cytochrome P450 enzymes. nih.gov

Biosynthetic StepSubstrateEnzyme ClassSpecific Enzyme Family (Example)Product
Oxime FormationL-IsoleucineCytochrome P450CYP79D(Z)-2-Methylbutanal oxime
Nitrile Formation(Z)-2-Methylbutanal oximeCytochrome P450(Distinct from CYP79)2-Methyl-2-butenenitrile

This enzymatic process, particularly the involvement of cytochrome P450 in the dehydration of an aldoxime, represents a significant pathway for the biological formation of nitriles in nature.

Q & A

Q. What are the recommended synthesis methods for (E)-2-Methyl-2-butenenitrile, and how do reaction conditions influence isomer purity?

Methodological Answer: this compound is synthesized via the hydrocyanation of 1,3-butadiene with hydrogen cyanide, often as a by-product in the Du Pont HMDA process for adiponitrile production . Key impurities like 2-methyl-3-butenenitrile arise from competing reaction pathways. To optimize isomer purity, reaction parameters (temperature, catalyst type, and stoichiometry) must be tightly controlled. Fractional distillation is typically employed for separation, but GC-MS analysis (≥70% purity as per commercial batches) is critical to verify composition .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

Methodological Answer: The compound is flammable and reactive with acids, bases, and oxidizing agents . Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to prevent polymerization. Avoid contact with metals (e.g., aluminum) and peroxides, which can catalyze hazardous reactions. Safety protocols include using explosion-proof equipment and conducting reactions in fume hoods with personal protective equipment (PPE) .

Q. What analytical techniques are most effective for characterizing this compound and its impurities?

Methodological Answer:

  • GC-MS : For quantifying isomer ratios (e.g., distinguishing (E)- from (Z)-isomers) and detecting impurities like 2-methyl-3-butenenitrile .
  • NMR : ¹H and ¹³C NMR resolve structural features, such as the nitrile group (δ ~120 ppm in ¹³C) and allylic protons .
  • FT-IR : Confirms functional groups (C≡N stretch ~2240 cm⁻¹) .

Advanced Research Questions

Q. How can biocatalytic methods improve regioselective hydrolysis of this compound?

Methodological Answer: Nitrilases from Rhodococcus spp. selectively hydrolyze this compound to (E)-2-methyl-2-butenoic acid, avoiding side reactions. Key factors:

  • Enzyme immobilization on silica or chitosan enhances stability and reusability .
  • Optimal conditions: pH 7–8, 30–40°C, and substrate concentration ≤100 mM to prevent inhibition.
  • Monitor conversion via HPLC with a C18 column and UV detection (210 nm) .

Q. What strategies mitigate data discrepancies in studies involving this compound due to impurities or isomerization?

Methodological Answer:

  • Purity Control : Source high-purity batches (≥95%) or purify via preparative chromatography. Commercial samples often contain ≥30% impurities (e.g., 2-methyl-3-butenenitrile), necessitating rigorous GC analysis .
  • Isomerization Prevention : Avoid prolonged exposure to light, heat, or acidic conditions. Use radical inhibitors (e.g., BHT) during storage .
  • Data Normalization : Include internal standards (e.g., deuterated analogs) in spectroscopic analyses to correct for matrix effects .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

Methodological Answer: The compound undergoes oxidative metabolism via CYP2E1 and CYP3A4, forming epoxide intermediates. To study this:

  • Use human liver microsomes (HLMs) with NADPH cofactors.
  • Monitor metabolites via LC-MS/MS with a reverse-phase column (e.g., Acquity UPLC BEH C18).
  • Competitive inhibition assays with ketoconazole (CYP3A4 inhibitor) validate enzyme specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.